molecular formula C8H13ClF3N3 B2970616 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride CAS No. 2247107-91-9

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride

Cat. No.: B2970616
CAS No.: 2247107-91-9
M. Wt: 243.66
InChI Key: RXOZCGCAQKEMAK-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride is a specialized compound with a trifluoromethyl group attached to a pyrazole ring, linked to a butan-1-amine chain, and then coupled with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride involves several steps, typically starting with the formation of the pyrazole ring. The pyrazole ring is synthesized by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions. Subsequently, the trifluoromethyl group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent. The resulting intermediate is then subjected to a series of reactions to introduce the butan-1-amine group, followed by salt formation with hydrochloride.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing the reaction conditions to maximize yield and purity. Typically, this includes using high-purity reagents, controlling reaction temperature and time, and employing efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or corresponding nitroso compounds under appropriate oxidative conditions.

  • Reduction: Reduction reactions typically target the pyrazole ring or the trifluoromethyl group, though these reactions may require strong reducing agents and specific conditions due to the stability of these groups.

  • Substitution: The trifluoromethyl group can participate in substitution reactions, where nucleophiles can replace one or more of the fluorine atoms under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols under varying conditions of temperature and solvent.

Major Products Formed: Depending on the reaction type, products can range from oxidized or reduced derivatives to substituted analogs with new functional groups replacing the trifluoromethyl moiety.

Scientific Research Applications

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride has applications across several domains:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology: Functions as a potential ligand in biochemical assays and studies related to enzyme kinetics and binding affinities.

  • Medicine: Investigated for its therapeutic potential in drug development due to its unique pharmacophore, potentially targeting specific receptors or enzymes.

  • Industry: Employed in the development of novel materials and compounds with specific physical and chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or proteins. The trifluoromethyl group and pyrazole ring contribute to the compound's high affinity and specificity for these targets, affecting pathways involved in metabolic processes, signaling cascades, or receptor-ligand interactions. The exact mechanism can vary depending on the application and the biological context in which the compound is utilized.

Comparison with Similar Compounds

Similar compounds include:

  • 4-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine

  • 4-[5-(Difluoromethyl)-1H-pyrazol-4-yl]butan-1-amine

  • 4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]butan-1-amine

Compared to these, 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride uniquely combines the structural properties of the trifluoromethyl group at the 5-position of the pyrazole ring with the butan-1-amine chain, offering distinct physicochemical and biological properties that may enhance its applicability in various fields.

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Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZCGCAQKEMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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